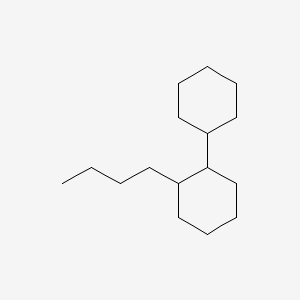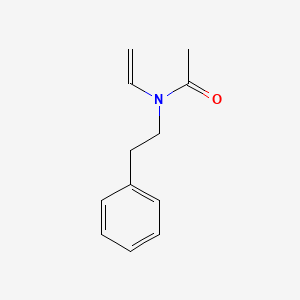
N-(2-Phenylethyl)-N-vinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylethyl)-N-vinylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a vinyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Phenylethyl)-N-vinylacetamide can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with vinyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the amide bond between the phenylethylamine and the vinyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize immobilized enzymes or catalysts to drive the reaction, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-N-vinylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-(2-Phenylethyl)-N-vinylamine. Substitution reactions can lead to a variety of substituted amides, depending on the nucleophile employed .
Scientific Research Applications
N-(2-Phenylethyl)-N-vinylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-N-vinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)-N-vinylacetamide can be compared with other similar compounds, such as:
N-(2-Phenylethyl)acetamide: Lacks the vinyl group, resulting in different chemical properties and reactivity.
N-(2-Phenylethyl)-N-methylacetamide: Contains a methyl group instead of a vinyl group, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of both the phenylethyl and vinyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-ethenyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-13(11(2)14)10-9-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3 |
InChI Key |
RXKURAFHYWEQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
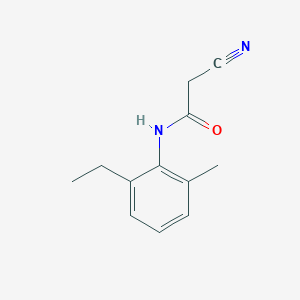
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
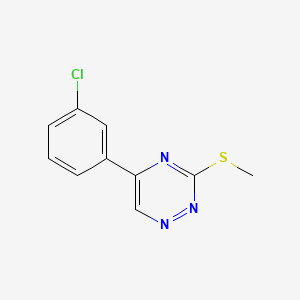
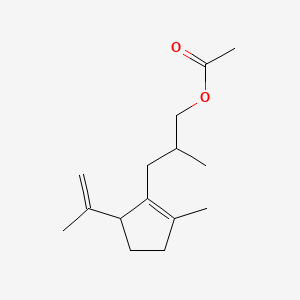
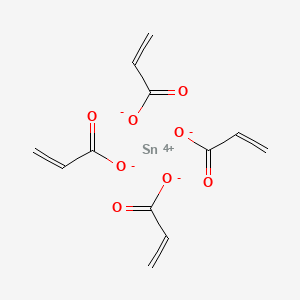
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)

